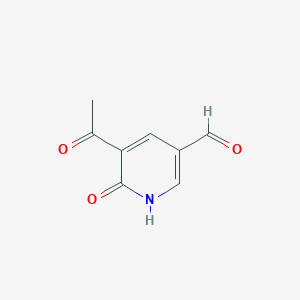

5-Acetyl-6-hydroxynicotinaldehyde

Description

5-Acetyl-6-hydroxynicotinaldehyde is a substituted nicotinaldehyde derivative featuring a hydroxyl (-OH) group at the 6-position and an acetyl (-COCH₃) group at the 5-position of the pyridine ring. However, direct experimental data or peer-reviewed studies on this specific compound are absent in the provided evidence, limiting detailed characterization of its physicochemical properties or biological activity.

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

5-acetyl-6-oxo-1H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)3-9-8(7)12/h2-4H,1H3,(H,9,12) |

InChI Key |

DLGKJMPZAIHODZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CNC1=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-hydroxynicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the acetylation of 6-hydroxynicotinaldehyde using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the selective hydroxylation of nicotinaldehyde followed by acetylation. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-6-hydroxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 5-acetyl-6-oxonicotinaldehyde or 5-acetyl-6-carboxynicotinaldehyde.

Reduction: Formation of 5-acetyl-6-hydroxynicotinol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Acetyl-6-hydroxynicotinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-hydroxynicotinaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity or the alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to methyl or cyano groups in analogs like 5-Acetyl-6-methylnicotinonitrile. This could improve aqueous solubility but reduce membrane permeability . The aldehyde group (-CHO) at position 3 in 5-Acetylnicotinaldehyde makes it reactive toward nucleophiles (e.g., amines, hydrazines), a trait shared with the target compound .

Commercial Availability: 5-Acetyloxindole has 20 suppliers, indicating broad industrial or research use, possibly due to its utility in heterocyclic chemistry .

Q & A

Q. Table 1: Key Physical Properties for Structural Validation

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound across literature?

Methodological Answer:

Contradictions often arise from reaction conditions or purification protocols . A systematic approach includes:

Variable Screening : Use Design of Experiments (DoE) to test parameters like temperature (e.g., 60°C vs. reflux), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C vs. enzyme-mediated acetylation).

Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-acetylated derivatives or oxidation byproducts).

Cross-Validation : Replicate protocols from conflicting studies (e.g., Kanto Reagent’s nitration methods vs. MedChemExpress’s acetylation workflows ).

Error Source Identification : Quantify losses during purification (e.g., silica gel adsorption in column chromatography vs. recrystallization efficiency).

Q. Example Workflow :

- If yield discrepancies occur between 40% (Study A) and 65% (Study B), isolate intermediates at each step and compare mass balances. Use TLC or H NMR to track reaction progress.

Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

Purification depends on solubility and functional groups :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) based on solubility trends of hydroxynicotinaldehyde analogs .

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate acetylated products from unreacted starting materials.

- Derivatization : Convert the aldehyde to a hydrazone (e.g., using DNPH ) for easier isolation, followed by hydrolysis to regenerate the aldehyde.

Critical Note : Monitor pH during aqueous workups to prevent hydrolysis of the acetyl group.

Advanced: How can researchers investigate the stability of this compound under varying storage conditions?

Methodological Answer:

Design a stability-indicating study :

Stress Testing : Expose the compound to heat (40–60°C), light (UV-A/B), and humidity (75% RH) for 1–4 weeks.

Analytical Monitoring : Use HPLC-UV to quantify degradation products (e.g., deacetylated or oxidized forms). Compare with stability data for 6-Hydroxynicotinaldehyde, which is sensitive to prolonged light exposure .

Kinetic Modeling : Calculate degradation rate constants () and shelf-life predictions using Arrhenius equations.

Q. Table 2: Stability Study Design

| Condition | Parameters | Analysis Frequency |

|---|---|---|

| Thermal | 25°C, 40°C, 60°C | Weekly (HPLC) |

| Photolytic | UV light (320–400 nm) | Daily (TLC) |

| Oxidative | 3% HO in solution | Hourly (UV-Vis) |

Advanced: What mechanistic insights guide the regioselective acetylation of 6-hydroxynicotinaldehyde to form this compound?

Methodological Answer:

Regioselectivity is governed by electronic and steric factors :

Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies for acetylation at C5 vs. C2. The electron-withdrawing aldehyde group at C3 may direct acetyl groups to C3.

Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe transition states.

Catalyst Screening : Test Lewis acids (e.g., ZnCl) or enzymes (lipases) to modulate selectivity. Reference ALADDIN’s protocols for nitration/esterification .

Key Insight : Steric hindrance from the C6 hydroxyl group may favor acetylation at the less hindered C5 position.

Basic: How should researchers handle discrepancies in spectral data (e.g., NMR shifts) for this compound across studies?

Methodological Answer:

Database Cross-Check : Use SciFinder-n to compile all reported NMR data and identify outliers.

Solvent/Concentration Effects : Replicate spectra in the same solvent (e.g., DMSO-d vs. CDCl) and concentration.

Paramagnetic Impurities : Test for metal contamination (e.g., Fe) via ICP-MS, which can broaden or shift peaks.

Collaborative Validation : Share samples with independent labs to confirm reproducibility (e.g., via interlaboratory studies as in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.